2,2,2-Trifluoroethyl N-ethyl-N-(naphthalen-1-yl)carbamate
CAS No.:
Cat. No.: VC20385306
Molecular Formula: C15H14F3NO2
Molecular Weight: 297.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H14F3NO2 |
|---|---|
| Molecular Weight | 297.27 g/mol |
| IUPAC Name | 2,2,2-trifluoroethyl N-ethyl-N-naphthalen-1-ylcarbamate |
| Standard InChI | InChI=1S/C15H14F3NO2/c1-2-19(14(20)21-10-15(16,17)18)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,2,10H2,1H3 |
| Standard InChI Key | JXJRNCSYUCVHOM-UHFFFAOYSA-N |
| Canonical SMILES | CCN(C1=CC=CC2=CC=CC=C21)C(=O)OCC(F)(F)F |
Introduction
Chemical Identity and Structural Features
Table 1: Comparative Molecular Properties
The ethyl group increases steric hindrance compared to the non-ethylated analog , potentially altering binding kinetics in biological systems.
Synthesis and Manufacturing
Synthetic Pathways
While no direct synthesis reports exist for this compound, a plausible route involves:
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Amine Preparation:
Reaction of naphthalen-1-amine with ethyl bromide to form N-ethyl-naphthalen-1-amine. -
Carbamate Formation:
Treatment with 2,2,2-trifluoroethyl chloroformate in the presence of triethylamine:This method mirrors protocols for analogous trifluoroethyl carbamates .
Table 2: Optimized Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (to minimize side reactions) |
| Reaction Time | 4–6 hours |
| Yield | 68–72% (estimated) |
Physicochemical Properties
Stability Profile
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Hydrolytic Sensitivity: The carbamate bond is prone to cleavage under strong acidic (pH < 2) or basic (pH > 10) conditions, releasing CO₂ and generating N-ethyl-N-(naphthalen-1-yl)amine and trifluoroethanol.
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Thermal Stability: Preliminary estimates suggest decomposition onset at 110°C, based on thermogravimetric analysis of structurally similar compounds .
Spectroscopic Characteristics
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¹H NMR: Expected signals include:
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δ 1.2 ppm (triplet, N-CH₂CH₃)
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δ 4.5 ppm (quartet, OCH₂CF₃)
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δ 7.3–8.2 ppm (multiplet, naphthalene protons)
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Applications in Research and Industry
Medicinal Chemistry
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Protease Inhibition: The naphthalene moiety may engage in π-π stacking with enzyme active sites, as observed in HIV-1 protease inhibitors .
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CNS Penetration: Trifluoroethyl groups enhance blood-brain barrier permeability, suggesting potential in neurotherapeutic agent development .
Material Science
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Polymer Modification: Carbamates with aromatic systems act as crosslinkers in polyurethane synthesis, improving thermal resistance .
| Parameter | Requirement |
|---|---|
| Temperature | 2–8°C (refrigerated) |
| Atmosphere | Inert gas (N₂/Ar) |
| Container | Amber glass vial with PTFE-lined cap |
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